- Process for preparation of atracurium besylate with improved isomeric ratio, IP.com Journal, 2009, ,
Cas no 144-62-7 (Oxalic acid)
Oxalic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Oxalic acid
- OXALIC ACID REAGENT
- OXALIC ACID STANDARD
- OXALATE ION CHROMATOGRAPHY STANDARD
- PH STANDARD SOLUTION OXALATE BUFFER
- BETZ 0295
- ETHANEDIOIC ACID
- OXALIC ACID(P)
- Oxalicacid,0.1Nstandardsolution2.5LT
- Aktisal
- Aquisal
- DeerClean
- HOOCCOOH
- Oxaalzuur
- oxalic
- Oxalic acid, 0.1 N standard solution
- Oxalic acid Ethanedioic acid acide oxalique
- Oxalic acid anhydrous
- Ethanedionic acid
- Kleesαure
- Oxalsαure
- NSC 62774
- Oxiric acid
- Oxalsaeure
- Kyselina stavelova
- Acide oxalique
- Acido ossalico
- Acidum oxalicum
- Caswell No. 625
- Oxaalzuur [Dutch]
- Oxalsaeure [German]
- Acide oxalique [French]
- Acido ossalico [Italian]
- Kyselina stavelova [Czech]
- EPA Pesticide Chemical Code 009601
- Ethane-1,2-dioic acid
- C2H2O4
- Oxalate
- Ethandisaeure
- ox
- ethanedioic acid, ion(2-)
- H2ox
- OXALATE ION
- Oxalic acid standard titration solution
- Oxalic acid;Ethanedioic acid
-
- MDL: MFCD00002573
- Inchi: 1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)
- InChI-Schlüssel: MUBZPKHOEPUJKR-UHFFFAOYSA-N
- Lächelt: O([H])C(C(=O)O[H])=O
- BRN: 0385686
Berechnete Eigenschaften
- Genaue Masse: 89.99530
- Monoisotopenmasse: 89.995
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 6
- Anzahl drehbarer Bindungen: 1
- Komplexität: 71.5
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Functional 3D Acceptor Count: 4
- Funktionelle 3D Anionenzahl: 2
- isomere RMSD: 0.4
- CID Konformationsisomerenzahl: 1
- Topologische Polaroberfläche: 74.6
- Molekulargewicht: 90.03
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: -0.3
- Anzahl drehbarer Bindungen: 1
Experimentelle Eigenschaften
- Farbe/Form: Farbloser transparenter Kristall
- Dichte: 1.9
- Schmelzpunkt: 189.5 °C (dec.) (lit.)
- Siedepunkt: 365.1°C (estimate)
- Flammpunkt: 101-157°C
- Brechungsindex: 1.4261 (estimate)
- PH: 1 (100g/l, H2O, 20℃)
- Löslichkeit: water: soluble108g/L at 25°C
- Wasserteilungskoeffizient: 90 g/L (20 ºC)
- Stabilität/Haltbarkeit: Stable, but moisture sensitive. Incompatible with metals.
- PSA: 74.60000
- LogP: -0.84440
- Geruch: Odorless.
- pka: 1.23(at 25℃)
- Merck: 14,6911
- Sublimationspunkt: 101-157 ºC
- Dampfdruck: <0.01 mmHg ( 20 °C)
- Farbe/Form: 0.1 M (COOH)2 (0.2N)
- Sensibilität: Feuchtigkeitsempfindlich
- Löslichkeit: Löslich im Ethanol, löslich im Wasser, leicht löslich im Äther, unlöslich im Benzol und Chloroform
Oxalic acid Sicherheitsinformationen
-
Symbol:
- Signalwort:Warning
- Gefahrenhinweis: H302,H312
- Warnhinweis: P280
- Transportnummer gefährlicher Stoffe:UN 3261 8/PG 3
- WGK Deutschland:1
- Code der Gefahrenkategorie: 21/22-41
- Sicherheitshinweise: S24/25-S23-S36/37/39-S27-S26
- RTECS:RO2450000
-
Identifizierung gefährlicher Stoffe:
- Gefährdungsgrad:8
- Verpackungsgruppe:III
- Risikophrasen:R21/22
- TSCA:Yes
- Lagerzustand:Store below +30°C.
- Gefahrenklasse:8
- PackingGroup:III
Oxalic acid Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 241172-50G |
Oxalic acid |
144-62-7 | 99% | 50g |
¥661.63 | 2023-12-09 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 194131-5G |
Oxalic acid |
144-62-7 | 5g |
¥451.04 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 194131-250G |
Oxalic acid |
144-62-7 | 250g |
¥457.49 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 194131-1KG |
Oxalic acid |
144-62-7 | 1kg |
¥1503.15 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 658537-25G |
Oxalic acid |
144-62-7 | 99.999% | 25g |
¥1367.12 | 2023-12-01 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 658537-100G |
Oxalic acid |
144-62-7 | 99.999% | 100g |
¥3686.06 | 2023-12-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O815177-10kg |
Oxalic acid |
144-62-7 | anhydrous,99.0% | 10kg |
1,728.00 | 2021-05-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O815179-100g |
Oxalic acid |
144-62-7 | 99.999% metals basis | 100g |
1,093.00 | 2021-05-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O815180-10kg |
Oxalic acid |
144-62-7 | 99.99% metals basis | 10kg |
9,100.00 | 2021-05-17 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0680280235- 100g |
Oxalic acid |
144-62-7 | 99% | 100g |
¥ 19.4 | 2021-05-18 |
Oxalic acid Herstellungsverfahren
Herstellungsverfahren 1
1.2 Solvents: Acetic acid ; 4 h, 70 °C
1.3 Solvents: Acetone
Herstellungsverfahren 2
1.2 Solvents: Toluene ; 48 h, 80 °C
1.3 Solvents: Ethanol
- Method for purifying Cisatracurium besylate, China, , ,
Herstellungsverfahren 3
- Biodegradable neuromuscular blocking agents. Part 6. Stereochemical studies on atracurium and related polyalkylene di-esters, European Journal of Medicinal Chemistry, 1984, 19(5), 441-50
Herstellungsverfahren 4
1.2 Reagents: Ammonium hydroxide Solvents: Water ; rt
1.3 Solvents: Dichloromethane ; rt
1.4 Solvents: Isopropanol ; rt
1.5 Reagents: N-Acetyl-D-leucine ; rt → reflux; 30 min, reflux; reflux → rt; overnight, rt
1.6 Solvents: Water ; rt
1.7 Reagents: Ammonium hydroxide Solvents: Water ; rt
1.8 Solvents: Dichloromethane ; rt
1.9 Solvents: Acetic acid ; rt → 75 °C; 5 - 6 h, 70 - 75 °C
1.10 Solvents: Toluene ; 70 - 75 °C
1.11 30 min, 70 - 75 °C; 70 °C → rt
1.12 Solvents: Acetone ; rt → 2 °C
1.13 Solvents: Acetone ; overnight, 2 - 8 °C
- Novel process for the preparation of cisatracurium besylate, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
- Effect of pore mesostructure on the electrooxidation of glycerol on Pt mesoporous catalysts, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2023, 11(31), 16570-16577
Herstellungsverfahren 6
1.2R:HCl, S:H2O, 6 h, acidify
- One-Step Electrocatalytic Approach Applied to the Synthesis of β-Propiolactones from CO2 and Dienes, Journal of Organic Chemistry, 2023, 88(15), 10403-10411
Herstellungsverfahren 7
Herstellungsverfahren 8
Herstellungsverfahren 9
Herstellungsverfahren 10
- Orange Peel Biomass-derived Carbon Supported Cu Electrocatalysts Active in the CO2-Reduction to Formic Acid, ChemPhysChem, 2023, 24(7), e202200589
Herstellungsverfahren 11
Herstellungsverfahren 12
Herstellungsverfahren 13
2.1R:NaOH, R:O2, S:H2O, 110°C, 3 bar, pH 14
- Investigating Catalytic Properties Which Influence Dehydration and Oxidative Dehydrogenation in Aerobic Glycerol Oxidation over Pt/TiO2, Journal of Physical Chemistry C, 2022, 126(37), 15651-15661
Herstellungsverfahren 14
Herstellungsverfahren 15
2.1R:NaOH, R:O2, C:CuCl, S:H2O, 30 min, 160°C, 5 bar
3.1R:NaOH, R:O2, C:CuCl, S:H2O, 30 min, 160°C, 5 bar
- Catalytic oxidation of native lignin to phenolic monomers: Insight into aldehydes formation and stabilization, Catalysis Communications, 2022, 172, 106532
Herstellungsverfahren 16
- Relay photo/thermal catalysis enables efficient cascade upgrading of sugars to lactic acid: Mechanism study and life cycle assessment, Chemical Engineering Journal (Amsterdam, 2023, 452(Part_4), 139687
Herstellungsverfahren 17
Herstellungsverfahren 18
Herstellungsverfahren 19
Herstellungsverfahren 20
- Sustainable production of gluconic acid and glucuronic acid via microwave-assisted glucose oxidation over low-cost Cu-biochar catalysts, Green Chemistry, 2022, 24(17), 6657-6670
Herstellungsverfahren 21
1.2 Solvents: Isopropanol
Herstellungsverfahren 22
1.2 Reagents: Benzenesulfonic acid ; 4 h, 50 - 55 °C
1.3 Solvents: Dichloromethane ; 6 h, reflux
1.4 Reagents: Ammonia Solvents: Water ; basified
1.5 Solvents: Acetone ; 30 min, rt
- Preparation of cisatracurium besylate intermediate, China, , ,
Herstellungsverfahren 23
- Novel process for the preparation of cisatracurium besylate, India, , ,
Herstellungsverfahren 24
- Preparation of an antracurium stereoisomer, World Intellectual Property Organization, , ,
Herstellungsverfahren 25
- CsPbBr3/platinum and CsPbBr3/graphite hybrid photoelectrodes for carbon dioxide conversion to oxalic acid, Solar Energy, 2023, 254, 213-222
Herstellungsverfahren 26
Herstellungsverfahren 27
- A versatile single-copper-atom electrocatalyst for biomass valorization, Applied Catalysis, 2023, 324, 122218
Herstellungsverfahren 28
Herstellungsverfahren 29
Herstellungsverfahren 30
Herstellungsverfahren 31
1.2R:HCl, S:H2O, neutralized
- A Liquid-Liquid-Solid System to Manipulate the Cascade Reaction for Highly Selective Electrosynthesis of Aldehyde, Angewandte Chemie, 2023, 62(4), e202216321
Herstellungsverfahren 32
Herstellungsverfahren 33
1.2R:HCl, S:H2O, acidify
- Site-Selective Electrochemical C-H Carboxylation of Arenes with CO2, Angewandte Chemie, 2023, 62(3), e202214710
Herstellungsverfahren 34
- Intermetallic PdZn nanoparticles loaded on deficient TiO2 nanosheets as a support: a bifunctional electrocatalyst for oxygen reduction in PEMFCs and the glycerol oxidation reactions, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2022, 10(26), 13987-13997
Herstellungsverfahren 35
- Phase Engineering of Metastable Transition Metal Dichalcogenides via Ionic Liquid Assisted Synthesis, ACS Nano, 2022, 16(9), 15215-15225
Herstellungsverfahren 36
1.2 20 °C; 36 h, 20 °C
1.3 Solvents: Methanol ; pH 3, 20 °C
- Method for synthesizing landiolol hydrochloride, China, , ,
Herstellungsverfahren 37
Herstellungsverfahren 38
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, < 20 °C
1.3 Solvents: Isopropanol ; rt; rt → 50 °C; 2 h, 50 °C
- A new synthetic process of bicyclic pyrrolidine intermediate in telaprevir, Zhongguo Yaoke Daxue Xuebao, 2014, 45(5), 529-534
Herstellungsverfahren 39
1.2 Reagents: 4-(Dimethylamino)pyridine , Di-tert-butyl dicarbonate Solvents: tert-Butanol , tert-Butyl methyl ether ; 1 h, 22 - 27 °C; 5 h, 22 - 27 °C
1.3 Reagents: Methanesulfonic acid ; 1 h, 22 - 27 °C; 11 h, 22 - 27 °C
1.4 Reagents: Potassium carbonate Solvents: Water ; 30 min, 22 - 27 °C; 30 min, 22 - 27 °C
1.5 Solvents: tert-Butyl methyl ether ; 2.5 h, 22 - 27 °C
- Stereoselective Lithiation and Carboxylation of Boc-Protected Bicyclopyrrolidine: Synthesis of a Key Building Block for HCV Protease Inhibitor Telaprevir, Organic Process Research & Development, 2014, 18(10), 1234-1244
Oxalic acid Raw materials
- Veratryl alcohol
- (R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 1-Butyl-3-methylimidazolium thiocyanate
- D-Galacturonic acid
- Guaiacol
- Vanillic acid
- D(+)-Xylose
- (1S,3aR,6aS)-Hexahydro-cyclopentacpyrrole-1,2(1H)-dicarboxylic Acid Bis(tert-butyl) Ester
Oxalic acid Preparation Products
- Trimellic Acid (528-44-9)
- Fumaric acid (110-17-8)
- propanedioic acid (141-82-2)
- Pyruvaldehyde (78-98-8)
- Malic acid (6915-15-7)
- Hydroxymalonic Acid (80-69-3)
- 7-Descarboxamido, 7-Cyano (R)-Silodosin O-Benzoate (885340-11-4)
- Guaiacol (90-05-1)
- 4-MorpholinecarboxaMide, N-(2-aMinoethyl)- (69630-16-6)
- Vanillic acid (121-34-6)
- Benzoic acid (65-85-0)
- 5-Hydroxymethylfurfural (67-47-0)
- L(+)-Tartaric acid (87-69-4)
- 1-[(1R)-1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl]ethanone (860-24-2)
Oxalic acid Lieferanten
Oxalic acid Verwandte Literatur
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Weitere Informationen zu Oxalic acid
Oxalic Acid (144-62-7) in Chemical Research and Applications
Oxalic acid (CAS 144-62-7) is a dicarboxylic acid with the formula C2H2O4, widely used in chemical, biological, and pharmaceutical research. Its unique properties, such as chelating ability and reducing power, make it valuable in various applications, including metal cleaning, bleaching, and as a precursor in organic synthesis. In recent years, researchers have explored its potential in drug formulation and biomedical applications, particularly due to its role in metabolic pathways and interactions with calcium ions. Studies have also investigated its use in nanotechnology and green chemistry, aligning with the growing demand for sustainable solutions in the chemical industry.
Oxalic Acid (144-62-7) in Pharmacology and Drug Development
The pharmacological significance of oxalic acid (144-62-7) has gained attention in drug development, particularly in studying its effects on kidney stone formation and calcium metabolism. Researchers are investigating its role in chelating therapies for heavy metal detoxification, a topic of high interest in modern medicine. Additionally, its derivatives, such as oxalate salts, are being examined for their potential in anticancer therapies and antiviral agents. The compound's ability to modulate oxidative stress and inflammation has also made it a subject of study in neurodegenerative diseases, such as Alzheimer's and Parkinson's, where oxidative damage plays a critical role.
Safety and Regulatory Aspects of Oxalic Acid (144-62-7)
While oxalic acid (144-62-7) offers numerous benefits, its safety profile and regulatory status are crucial considerations. In pharmaceuticals, its dosage and toxicity thresholds are carefully monitored to prevent adverse effects, such as kidney damage. Regulatory agencies, including the FDA and EMA, have established guidelines for its use in food additives and medicinal products. Recent studies focus on optimizing its biocompatibility and minimizing risks, especially in long-term applications. This aligns with the increasing consumer demand for safe and effective chemical ingredients in healthcare products.
Oxalic Acid (144-62-7) in Biomedical and Environmental Research
Beyond pharmacology, oxalic acid (144-62-7) plays a role in environmental science and bioremediation. Its ability to degrade pollutants and bind heavy metals has made it a candidate for wastewater treatment and soil decontamination. In biomedical research, its applications extend to diagnostic assays and biomaterial synthesis, such as in the development of calcium oxalate-based materials for bone regeneration. The compound's versatility underscores its importance in addressing global challenges, from healthcare to environmental sustainability.
Future Prospects of Oxalic Acid (144-62-7) in Science and Industry
The future of oxalic acid (144-62-7) lies in its integration with emerging technologies, such as AI-driven drug discovery and precision medicine. Advances in synthetic biology may enable the production of oxalic acid through bioengineered pathways, reducing reliance on traditional chemical synthesis. Additionally, its potential in energy storage and catalysis is being explored, opening new avenues for industrial applications. As research continues, the compound's multifaceted roles will likely expand, solidifying its position as a key player in interdisciplinary science.
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- 19469-07-9(Iron, [m-[ethanedioato(2-)-kO1,kO2':kO1',kO2]]bis[ethanedioato(2-)-kO1,kO2]di-, hydrate (9CI))